
N-Boc-3,5-dimethoxy-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3,5-dimethoxy-D-phenylalanine: is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.36 g/mol . It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of tert-butoxycarbonyl (Boc) protecting group and two methoxy groups on the phenyl ring . This compound is typically a white to pale yellow solid with good solubility properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dimethoxy-D-phenylalanine generally involves the protection of the amino group of 3,5-dimethoxy-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-3,5-dimethoxy-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding 3,5-dimethoxy-D-phenylalanine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Acidic conditions using trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-D-phenylalanine.
Substitution: Formation of various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
N-Boc-3,5-dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of N-Boc-3,5-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.
Comparaison Avec Des Composés Similaires
- N-Boc-3,4-dimethoxy-L-phenylalanine
- N-Boc-3,5-difluoro-L-phenylalanine
- N-Boc-3,5-dimethoxy-L-phenylalanine
Comparison: N-Boc-3,5-dimethoxy-D-phenylalanine is unique due to its specific substitution pattern on the phenyl ring and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and as an intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C16H23NO6 |
|---|---|
Poids moléculaire |
325.36 g/mol |
Nom IUPAC |
(2R)-3-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(14(18)19)8-10-6-11(21-4)9-12(7-10)22-5/h6-7,9,13H,8H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Clé InChI |
UXDUTJCMSPPINN-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


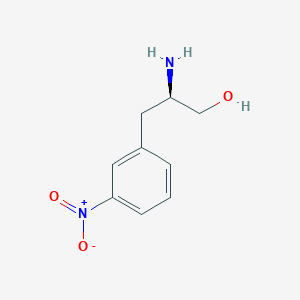
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)
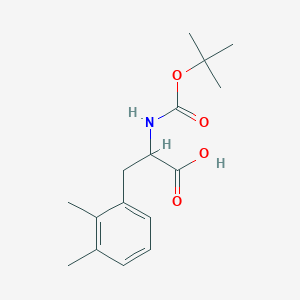
![(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12283328.png)
![1-Iodo-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12283329.png)
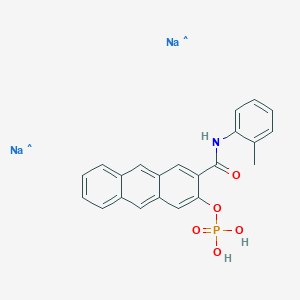
![2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol](/img/structure/B12283340.png)
![Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride](/img/structure/B12283344.png)
![8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride](/img/structure/B12283347.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)
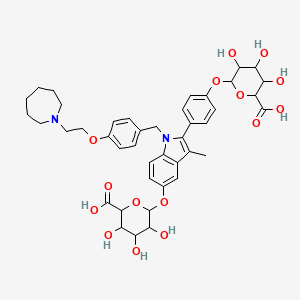
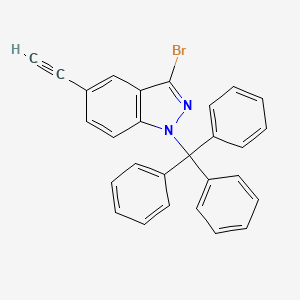
![1-[3-(Fluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12283388.png)

